Incadronate -

Incadronate

Catalog Number: EVT-8250284
CAS Number:
Molecular Formula: C8H17NNa2O6P2
Molecular Weight: 331.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Incadronate is classified under the category of aminobisphosphonates, which are characterized by the presence of nitrogen in their structure. This class of compounds is distinguished from earlier generations of bisphosphonates due to their increased potency and improved pharmacological profiles . The compound is synthesized from various precursors involving phosphorus and carbon-based reagents, reflecting its complex chemical nature.

Synthesis Analysis

Methods and Technical Details

The synthesis of incadronate typically involves several key steps. One common method includes the reaction of substituted acetic acids with phosphorus trichloride and phosphorous acid in a solvent such as sulfolane. This method has been shown to yield various dronic acid derivatives effectively, including incadronate .

  1. Initial Reaction: The process often begins with the formation of a phosphonate intermediate.
  2. Formation of Bisphosphonate: Subsequent reactions lead to the formation of the bisphosphonate structure through nucleophilic substitution.
  3. Purification: After synthesis, purification methods such as ion-exchange chromatography are employed to isolate the final product in high purity .

Technical Yield

The yield for incadronate synthesis can vary significantly based on the specific reagents and conditions used, with reported yields ranging from 46% to 100% depending on the method applied .

Molecular Structure Analysis

Structure and Data

Incadronate's molecular formula is C₈H₁₁N₂O₆P₂, and its structure features two phosphonate groups attached to a carbon skeleton that includes an amine group. The compound's structural arrangement allows it to effectively bind to hydroxyapatite in bone tissue.

  • Molecular Weight: Approximately 263.14 g/mol
  • Chemical Structure: The molecule consists of a central carbon atom bonded to two phosphonate groups and an amine group.
Chemical Reactions Analysis

Reactions and Technical Details

Incadronate undergoes several chemical reactions that are critical for its biological activity:

  1. Hydrolysis: Incadronate can be hydrolyzed under basic conditions, leading to the formation of free phosphonic acid groups which enhance its binding affinity to bone minerals.
  2. Complex Formation: It can form complexes with calcium ions, which may enhance its stability and bioavailability in vivo .

These reactions are essential for understanding how incadronate functions within biological systems and its potential interactions with other compounds.

Mechanism of Action

Process and Data

The mechanism by which incadronate exerts its effects involves:

  1. Inhibition of Osteoclasts: Incadronate inhibits osteoclast-mediated bone resorption by interfering with the mevalonate pathway, crucial for osteoclast survival and function.
  2. Reduction of Bone Turnover: By decreasing osteoclast activity, incadronate leads to a reduction in bone turnover rates, promoting bone density retention .

Data from studies indicate that treatment with incadronate results in significant reductions in markers of bone resorption in patients with osteoporosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water; solubility can be influenced by pH levels.

Chemical Properties

  • Stability: Incadronate is stable under acidic conditions but may degrade under extreme alkaline conditions.
  • pKa Values: The pKa values related to the phosphonic acid groups influence its interaction with biological systems.

Relevant analyses indicate that these properties contribute to its effectiveness as a therapeutic agent in treating osteoporosis .

Applications

Scientific Uses

Incadronate is primarily used in:

  • Osteoporosis Treatment: It is prescribed to prevent fractures in individuals with osteoporosis.
  • Cancer Therapy Support: Research indicates potential applications in managing cancer-related bone loss due to its ability to inhibit osteoclasts and modulate bone metabolism .

Additionally, ongoing studies are exploring its use in other conditions associated with abnormal bone resorption, demonstrating its versatility as a therapeutic agent.

Pharmacological Mechanisms of Bone Resorption Inhibition

Osteoclast-Targeted Molecular Pathways in Bone Remodeling

Hydroxyapatite Binding Dynamics and Bone Matrix Specificity

Incadronate disodium (YM175) exhibits high avidity for bone mineral surfaces due to its structural similarity to endogenous pyrophosphate, with a central carbon atom replacing oxygen to form a stable P-C-P backbone. This configuration confers resistance to enzymatic degradation while enabling selective chelation with calcium ions within hydroxyapatite crystals (Ca₁₀(PO₄)₆(OH)₂). The drug preferentially adsorbs to sites of active bone remodeling, achieving concentrations 1,000-fold higher in bone than in extracellular fluid. This selective deposition creates a pharmacologically active reservoir, where incadronate remains embedded until liberated during osteoclast-mediated bone resorption [3] [8].

The binding affinity is mediated by:

  • R1 hydroxyl group: Enhances coordination with calcium ions in hydroxyapatite
  • R2 side chain: Determines molecular orientation and binding stability
  • Crystallographic compatibility: Molecular geometry matching hydroxyapatite’s phosphate channels

Table 1: Comparative Binding Affinities of Bisphosphonates to Hydroxyapatite

CompoundRelative Binding AffinityPrimary Chemical Determinants
Incadronate1.0 (Reference)R1: -OH; R2: Cyclic nitrogen-containing
Etidronate0.2R1: -OH; R2: -CH₃ (non-nitrogenous)
Zoledronic Acid1.8R1: -OH; R2: Imidazole ring
Alendronate1.3R1: -OH; R2: Aminoalkyl chain

Experimental studies using ovariectomized rats demonstrated that incadronate (0.3–1 mg/kg/day) reduced trabecular bone mineral density loss by >80% versus controls, correlating with decreased urinary deoxypyridinoline (a bone resorption marker) by 40–60% [1]. The spatial confinement of incadronate to resorption sites ensures targeted delivery to osteoclasts during bone degradation, minimizing systemic exposure [3] [8].

Intracellular Disruption of Mevalonate-Cholesterol Biosynthesis

Following bone matrix dissolution, incadronate is internalized by osteoclasts via fluid-phase endocytosis and vesicular trafficking. Within acidic compartments, protonation enhances its interaction with farnesyl pyrophosphate synthase (FPPS), a rate-limiting enzyme in the mevalonate pathway. Incadronate’s nitrogen-containing heterocycle facilitates specific hydrogen bonding with FPPS’s thymidine diphosphate (ThrDP)-binding pocket, competitively inhibiting substrate access [3] [8].

Consequence cascade:

  • Cholesterol precursor depletion: Diminished synthesis of squalene and downstream sterols
  • Isoprenoid lipid deficit: Reduced geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP)
  • Post-translational modification failure: Impaired prenylation of small GTPases
  • Metabolic dysregulation: Accumulation of isopentenyl pyrophosphate (IPP) induces osteoclast apoptosis

This mechanism distinguishes incadronate from non-nitrogenous bisphosphonates (e.g., etidronate) that form cytotoxic ATP analogs. The selective inhibition of FPPS explains incadronate’s potency at nanomolar concentrations versus milligram requirements of first-generation agents [3] [8].

Enzymatic Inhibition in Isoprenoid Lipid Metabolism

Farnesyl Pyrophosphate Synthase (FPPS) as Primary Molecular Target

FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form FPP (C15), a precursor to GGPP (C20), cholesterol, and steroid hormones. Incadronate binds FPPS in a substrate-mimetic manner:

  • Ternary complex formation: Incadronate-Mg²⁺-FPPS creates irreversible inhibition
  • Structural distortion: Allosteric change in the IPP-binding site
  • Feedback dysregulation: IPP accumulation activates cytotoxic Vγ9Vδ2 T-cells

Table 2: Enzymatic Inhibition Parameters of Nitrogenous Bisphosphonates

CompoundFPPS IC₅₀ (nM)Binding ModeCrystallographic Evidence
Incadronate5.2Competitive (IPP site)Mg²⁺-dependent ternary complex
Zoledronic Acid3.1Bisubstrate analogDual IPP/DMAPP site occupation
Risedronate6.8Transition-state mimicThreonine-201 hydrogen bonding
Alendronate12.4Partial competitiveLysine-200 salt bridge formation

In vitro studies confirm incadronate reduces osteoclast FPPS activity by 90% at 10 nM concentrations, abolishing FPP production within 30 minutes of exposure. This rapid enzymatic blockade precedes morphological changes in osteoclasts by 2–4 hours, confirming FPPS inhibition as the primary pharmacodynamic event [3] [8].

Prenylation Defects in Small GTPase Signaling Pathways

The depletion of FPP and GGPP disrupts prenylation—a lipid modification essential for membrane anchoring and function of Rho family GTPases:

  • Rab GTPases: Impaired vesicular trafficking and acid secretion
  • Rac/Rho: Disrupted cytoskeletal dynamics and ruffle border formation
  • Ras: Attenuated survival signaling via PI3K/Akt pathway

Functional consequences include:

  • Loss of polarization: Failure to form sealing zones on bone surfaces
  • Defective resorptive machinery: Diminished cathepsin K secretion and proton pump activity
  • Aborted maturation: Incomplete actin ring formation in pre-osteoclasts

In ovariectomized rats, incadronate (1 mg/kg/day) reduced osteoclast sealing zone incidence by 75% versus untreated controls, directly linking prenylation defects to functional impairment [8].

Apoptotic Induction in Osteoclasts via Cytoskeletal Destabilization

The cumulative effect of prenylation defects manifests as cytoskeletal collapse:

  • Actin polymerization failure: Geranylgeranylation-deficient RhoA cannot activate mDia (nucleation promoter)
  • Microtubule disassembly: Unprenylated Rab GTPases disrupt dynein-mediated organelle positioning
  • Adhesion complex dissociation: β3-integrin clustering requires Rac geranylgeranylation

This cytoskeletal destabilization triggers mitochondrial apoptosis through:

  • Bax activation: Translocation to mitochondria with cytochrome c release
  • Caspase-9 cleavage: Initiator caspase activation
  • DNA fragmentation: Caspase-3-mediated endonuclease activation

Table 3: Temporal Progression of Incadronate-Induced Osteoclast Apoptosis

Time Post-ExposureMorphological ChangesBiochemical MarkersFunctional Impact
0–2 hoursMembrane ruffling lossFPPS inhibition >90%Metabolic shutdown
4–6 hoursPseudopod retractionGTPase unprenylation (cytosolic fraction)Loss of motility
8–12 hoursActin ring dissolutionCaspase-9 activation (2.5-fold increase)Resorption arrest
24–48 hoursNuclear condensationDNA fragmentation (TUNEL positivity 80%)Apoptotic execution

In vivo, incadronate increased osteoclast apoptosis 5-fold in ovariectomized rats versus sham-operated controls, as quantified by TUNEL staining at bone remodeling sites. This apoptotic induction occurs without altering serum calcium or parathyroid hormone levels, confirming cell-type specificity [1] [8].

Properties

Product Name

Incadronate

IUPAC Name

disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate

Molecular Formula

C8H17NNa2O6P2

Molecular Weight

331.15 g/mol

InChI

InChI=1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2

InChI Key

PCSJAAWOSGCAFV-UHFFFAOYSA-L

SMILES

C1CCCC(CC1)NC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

C1CCCC(CC1)NC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.